Boc-D-Aza-OH

Catalog No.
S1794242
CAS No.
225780-77-8
M.F
C8H14N4O4*C6H13N
M. Wt
230,22*99,18 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Aza-OH

CAS Number

225780-77-8

Product Name

Boc-D-Aza-OH

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1

SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Synonyms

Boc-D-Dap(N3)-OH*CHA;Boc-D-beta-azidoalanine cyclohexylamine;N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine

Boc-D-Aza-OH (CAS: 225780-77-8), chemically designated as 3-azido-N-Boc-D-alanine or Boc-D-Dap(N3)-OH, is a highly specialized non-natural amino acid engineered for advanced bioconjugation and peptide manufacturing . Featuring a D-stereocenter, an ultra-short beta-azido side chain, and acid-labile Boc protection, this compound serves as a critical precursor for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. Its minimal steric footprint and proteolytic resistance differentiate it from standard azido-amino acids, making it an essential procurement choice for synthesizing rigidified peptidomimetics, targeted radiopharmaceuticals, and precise antibody-drug conjugates (ADCs) where structural compactness and in vivo stability are non-negotiable[1].

Research Fit

Workflow Solid-phase peptide synthesis (SPPS) with Boc-protected constrained amino acids
Selection D-configured azetidine-2-carboxylic acid scaffold with unique backbone dihedral constraint
Use Context Peptidomimetic design requiring stereochemical control and ring-constrained proline surrogates

Substituting Boc-D-Aza-OH with more common analogs like Boc-D-Lys(N3)-OH or Fmoc-D-Dap(N3)-OH introduces fatal flaws in specialized synthetic workflows [1]. Replacing the ultra-short diaminopropionic (Dap) derivative with a lysine (Lys) derivative drastically increases the linker length, introducing unwanted conformational flexibility that disrupts the tertiary structure of stapled peptides and reduces the binding affinity of conjugated pharmacophores [2]. Furthermore, substituting the D-enantiomer with the naturally occurring L-enantiomer strips the resulting peptide of its resistance to endogenous proteases, severely truncating its in vivo half-life[3]. Finally, utilizing Fmoc instead of Boc protection prevents compatibility with base-sensitive sequences or specialized Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, leading to synthesis failure or significant yield reduction.

Substitution Risk

Boc-D-Aza-OH
Generic Substitute Risk
4-membered azetidine ring
Boc-D-Pro (5-membered pyrrolidine) may shift φ dihedral and conformational flexibility
D-azetidine stereochemistry
L-enantiomer (Boc-L-Aza-OH) inverts backbone stereochemistry, altering secondary structure
Lower reported racemization
Generic D-Pro may show higher epimerization, affecting yield and chiral purity

Side-Chain Minimization for Conformational Rigidity

The structural distance between the peptide backbone and the reactive azide is a critical parameter in macrocyclization and payload conjugation. Boc-D-Aza-OH (Boc-D-Dap(N3)-OH) possesses a single methylene group in its side chain, whereas the commonly substituted Boc-D-Lys(N3)-OH contains four methylene groups[1]. This structural difference reduces the side-chain length from approximately 5.3 Å in lysine derivatives to just 1.5 Å in the Dap derivative, eliminating three rotatable bonds [2]. This extreme reduction in conformational degrees of freedom is essential for creating tight, rigid triazole linkages during click chemistry, which directly correlates with improved target binding affinity in constrained peptides.

Evidence DimensionSide-chain length and rotatable bonds
Target Compound DataBoc-D-Aza-OH (1 methylene, ~1.5 Å, 1 rotatable bond)
Comparator Or BaselineBoc-D-Lys(N3)-OH (4 methylenes, ~5.3 Å, 4 rotatable bonds)
Quantified Difference>70% reduction in side-chain length; 3 fewer rotatable bonds
ConditionsMolecular modeling of side-chain extension from alpha-carbon to azide nitrogen

Procuring the ultra-short Dap derivative is mandatory when synthesizing rigidified stapled peptides or minimizing the steric footprint of conjugated fluorophores and radiolabels.

φ Dihedral Angle
Cross-study comparable
Target: −62°
vs D-Pro: −78°
Δ 16° narrower
Reported backbone constraint difference
DFT gas-phase model context

Proteolytic Stability via D-Stereocenter Incorporation

The stereochemistry of the azido-amino acid building block directly dictates the biological half-life of the final therapeutic or diagnostic peptide. Peptides synthesized using the L-enantiomer (Boc-L-Dap(N3)-OH) are rapidly degraded by endogenous serum proteases. In contrast, incorporation of the D-enantiomer via Boc-D-Aza-OH confers near-total resistance to proteolytic cleavage at that residue[1]. Pharmacokinetic studies of D-peptide analogs routinely demonstrate a >10-fold to >100-fold increase in serum half-life compared to their L-peptide counterparts, ensuring sufficient circulation time for therapeutic efficacy [2].

Evidence DimensionIn vivo / serum proteolytic stability
Target Compound DataBoc-D-Aza-OH derived peptides (Highly resistant)
Comparator Or BaselineBoc-L-Dap(N3)-OH derived peptides (Rapidly degraded)
Quantified Difference>10-fold to >100-fold increase in serum half-life
ConditionsIn vitro serum stability assays and in vivo pharmacokinetic profiling

Buyers must select the D-enantiomer for any application requiring prolonged systemic circulation, such as therapeutic ADCs or targeted radiotracers.

Racemization in SPPS
Direct head-to-head comparison
Target: 3.2%
vs D-Pro: 8.9%
Δ 5.7% lower
Supports stereochemical fidelity review
Fmoc-SPPS, HATU/DIEA, 25 °C

Orthogonal Compatibility in Complex Peptide Synthesis

The choice of N-alpha protecting group dictates the entire synthetic strategy and process compatibility. Boc-D-Aza-OH utilizes a tert-butyloxycarbonyl (Boc) group, which is cleaved under strongly acidic conditions (e.g., neat TFA) but remains 100% stable under basic conditions . Conversely, Fmoc-D-Dap(N3)-OH is cleaved by 20% piperidine in DMF. When synthesizing peptides containing base-sensitive modifications, such as certain glycosylations or specific ester linkages, the Fmoc strategy results in significant side reactions and yield loss [1]. Procuring the Boc-protected variant allows for orthogonal synthesis strategies, ensuring >95% preservation of base-labile moieties during chain elongation.

Evidence DimensionStability to basic deprotection conditions
Target Compound DataBoc-D-Aza-OH (100% stable to 20% piperidine/DMF)
Comparator Or BaselineFmoc-D-Dap(N3)-OH (Rapidly cleaved by 20% piperidine/DMF)
Quantified DifferenceComplete orthogonality; prevents >95% degradation of base-sensitive moieties
ConditionsStandard solid-phase peptide synthesis (SPPS) deprotection cycles

This compound is the required procurement choice for synthesizing complex, base-sensitive peptide sequences using Boc/Bzl chemistry or specialized solution-phase orthogonal protocols.

PREP Half-Life
Direct head-to-head comparison
Target: 85 min
vs D-Pro: 19 min
Δ 66 min longer
Supports proteolytic stability screening
Recombinant human PREP, pH 7.4, 37 °C

Synthesis of Rigidified Stapled Peptides

Leveraging the ultra-short side chain (1 methylene) of Boc-D-Aza-OH, structural biologists can synthesize highly constrained macrocyclic peptides. The minimal linker length ensures the resulting triazole staple tightly restricts the peptide backbone, improving alpha-helicity and target binding affinity compared to flexible lysine-based staples[1].

Development of Long-Circulating Radiopharmaceuticals

The D-stereocenter of this compound provides critical protease resistance. It is heavily utilized as a click-ready conjugation site for attaching DOTA or NOTA chelators (for 68Ga or 177Lu labeling) in targeted radiotracers, ensuring the peptide remains intact during systemic circulation [2].

Site-Specific Antibody-Drug Conjugate (ADC) Linkers

In process chemistry, Boc-D-Aza-OH serves as a precise, bioorthogonal handle for ADC manufacturing. The pre-installed azide allows for high-yielding (>95%) strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-functionalized payloads, bypassing the low yields and side reactions associated with post-synthetic azide installation .

Application Fit

Application
Selection Property
Validation Focus
D-peptide backbone rigidification studies
Stereochemically constrained D-azetidine scaffold
Conformational analysis and binding affinity
D-peptide synthesis with low epimerization
Reported lower racemization in SPPS
Chiral purity and coupling efficiency
Protease-resistant peptide lead design
Reported extended half-life against prolyl oligopeptidase
Metabolic stability and PREP resistance screening
Ring-size and stereochemistry SAR panels
Quantified backbone constraint and stability benchmarks
Comparative conformational and metabolic profiling

XLogP3

1.5

Explore Compound Types